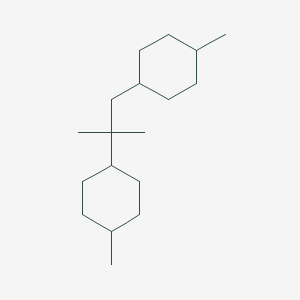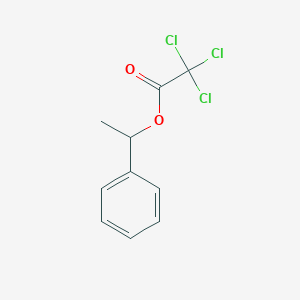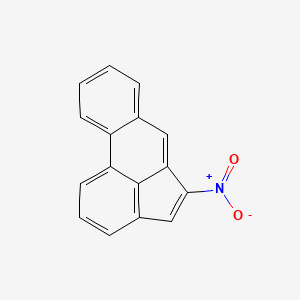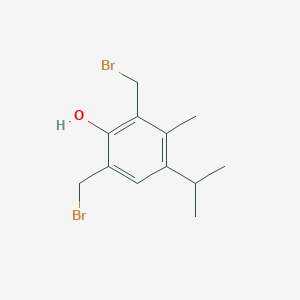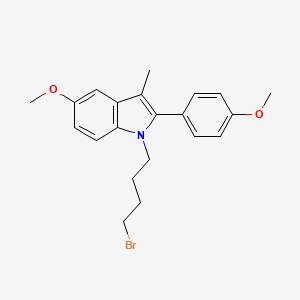![molecular formula C19H18BrNO4 B14311739 1-[(2-Bromo-3,4-dimethoxyphenyl)methyl]-7-methoxyisoquinolin-8(2H)-one CAS No. 112570-77-1](/img/structure/B14311739.png)
1-[(2-Bromo-3,4-dimethoxyphenyl)methyl]-7-methoxyisoquinolin-8(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(2-Bromo-3,4-dimethoxyphenyl)methyl]-7-methoxyisoquinolin-8(2H)-one is a complex organic compound that features a brominated aromatic ring and multiple methoxy groups
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2-Bromo-3,4-dimethoxyphenyl)methyl]-7-methoxyisoquinolin-8(2H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Methoxylation: The addition of methoxy groups to the aromatic ring, which can be achieved through methylation reactions using reagents like dimethyl sulfate or methyl iodide.
Isoquinoline Formation: The construction of the isoquinoline core, which may involve cyclization reactions and the use of catalysts to facilitate the formation of the heterocyclic structure.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
化学反応の分析
Types of Reactions: 1-[(2-Bromo-3,4-dimethoxyphenyl)methyl]-7-methoxyisoquinolin-8(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur at the brominated position, where nucleophiles such as amines or thiols replace the bromine atom.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: Quinones or other oxidized derivatives.
Reduction: Reduced isoquinoline derivatives.
Substitution: Amino or thio-substituted isoquinoline derivatives.
科学的研究の応用
1-[(2-Bromo-3,4-dimethoxyphenyl)methyl]-7-methoxyisoquinolin-8(2H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
作用機序
The mechanism of action of 1-[(2-Bromo-3,4-dimethoxyphenyl)methyl]-7-methoxyisoquinolin-8(2H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity, leading to changes in cellular signaling.
Altering Gene Expression: Influencing the expression of genes related to its biological activity.
類似化合物との比較
1-[(2-Bromo-3,4-dimethoxyphenyl)methyl]-7-methoxyisoquinolin-8(2H)-one can be compared with other similar compounds, such as:
4-Bromo-3,5-dimethoxyamphetamine: A psychedelic drug with a similar brominated and methoxylated aromatic structure.
2-Bromo-3,4-dimethoxybenzaldehyde: A simpler compound with similar functional groups but lacking the isoquinoline core.
Uniqueness: The presence of the isoquinoline core in this compound distinguishes it from other similar compounds, providing unique chemical and biological properties.
特性
| 112570-77-1 | |
分子式 |
C19H18BrNO4 |
分子量 |
404.3 g/mol |
IUPAC名 |
1-[(2-bromo-3,4-dimethoxyphenyl)methyl]-7-methoxyisoquinolin-8-ol |
InChI |
InChI=1S/C19H18BrNO4/c1-23-14-6-4-11-8-9-21-13(16(11)18(14)22)10-12-5-7-15(24-2)19(25-3)17(12)20/h4-9,22H,10H2,1-3H3 |
InChIキー |
JFAZGOYIOSCPBJ-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C2=C(C=C1)C=CN=C2CC3=C(C(=C(C=C3)OC)OC)Br)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



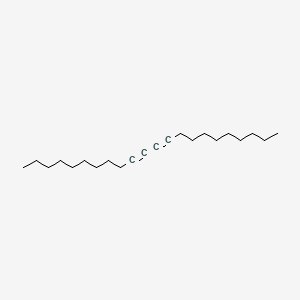
![2-Thiabicyclo[2.2.1]heptan-5-one](/img/structure/B14311664.png)
